molecular formula C18H18N2OS B2356545 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone CAS No. 313550-89-9

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone

Cat. No.: B2356545
CAS No.: 313550-89-9
M. Wt: 310.42
InChI Key: BMESTBJGQQVWBW-UHFFFAOYSA-N
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Description

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone is a complex organic compound with a unique structure that combines a thieno[2,3-b]pyridine core with a dimethylphenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with 2,4-dimethylbenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
  • (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone
  • (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone

Uniqueness

What sets (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups on both the thieno[2,3-b]pyridine core and the phenyl ring can affect its steric and electronic properties, making it a unique candidate for various applications.

Properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-9-5-6-13(10(2)7-9)16(21)17-15(19)14-11(3)8-12(4)20-18(14)22-17/h5-8H,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMESTBJGQQVWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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